Fluorescence Emission Red-Shift Relative to 7-Amino-1,3-naphthalenedisulfonic Acid
The trisodium salt of 7‑amino‑1,3,5‑naphthalenetrisulfonic acid exhibits a fluorescence emission maximum reported at ca. 515 nm in water [REFS‑1]. In contrast, the disulfonic analog 7‑amino‑1,3‑naphthalenedisulfonic acid (potassium salt, BioReagent grade) shows λem = 450 nm in 0.1 M phosphate buffer at pH 7.0 when excited at 310 nm [REFS‑2]. This represents a red‑shift of approximately 65 nm for the target trisulfonate, providing greater spectral separation from biological auto‑fluorescence backgrounds when used as a fluorescent label.
| Evidence Dimension | Fluorescence emission wavelength (λem) |
|---|---|
| Target Compound Data | ca. 515 nm (in water, excitation at 350 nm) |
| Comparator Or Baseline | 7-Amino-1,3-naphthalenedisulfonic acid potassium salt: λem 450 nm (0.1 M phosphate, pH 7.0, λex 310 nm) |
| Quantified Difference | Red-shift of ~65 nm for the target trisulfonate |
| Conditions | Target: water, λex 350 nm; Comparator: 0.1 M phosphate buffer pH 7.0, λex 310 nm |
Why This Matters
A red‑shift of >60 nm moves the emission into a spectral region with intrinsically lower biological auto‑fluorescence, improving signal‑to‑noise ratio in bioanalytical detection without requiring additional filter sets.
